2,4-Dichloro-6-vinylpyrimidine

Übersicht

Beschreibung

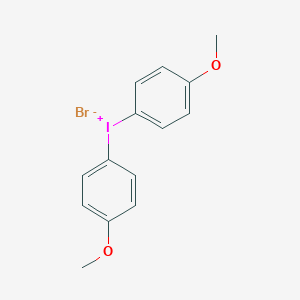

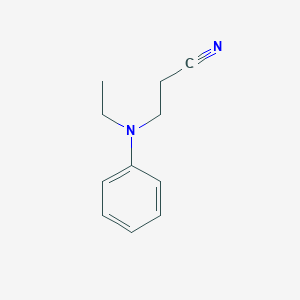

2,4-Dichloro-6-vinylpyrimidine is a biochemical compound used for proteomics research . It has a molecular formula of C6H4Cl2N2 and a molecular weight of 175.02 . It is also known as 2,4-Dichloro-6-ethenylpyrimidine .

Synthesis Analysis

2,4-Dichloro-6-vinylpyrimidine can be synthesized using organolithium reagents . The reaction involves a nucleophilic attack on pyrimidines, which is highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

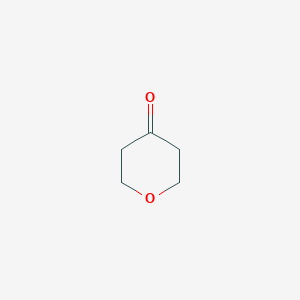

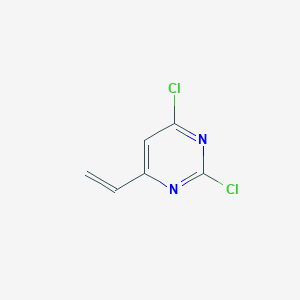

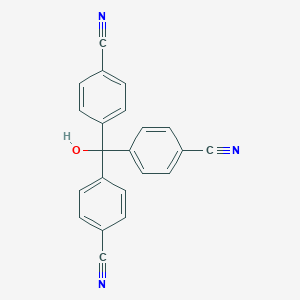

The molecular structure of 2,4-Dichloro-6-vinylpyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains two chlorine atoms and a vinyl group attached to the pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving 2,4-Dichloro-6-vinylpyrimidine are typically nucleophilic substitutions . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen

Cross-Linking with mRNA : The 2-thiopyrimidinyl T-vinyl derivative, a close relative of 2,4-Dichloro-6-vinylpyrimidine, demonstrates high stability and efficiency for cross-linking with mRNA, expanding its applicability in biological applications (Kikuta, Taniguchi, & Sasaki, 2019).

Optical Properties and Sensor Applications : 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines show strong emission solvatochromism, potentially functioning as colorimetric and luminescent pH sensors, with color changes and luminescence switching upon acid introduction (Hadad et al., 2011).

Synthesis of MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine enables efficient preparation of MGMT inhibitors (Lopez et al., 2009).

Conjugate Addition of Nucleophiles : Conjugate addition of various nucleophiles to the vinyl group of 2-chloro-4-vinylpyrimidine derivatives produces 2-chloro-4-(2-substituted ethyl)pyrimidines (Raux et al., 2010).

Antiviral Properties : 5-Vinylpyrimidine nucleoside analogs show potential as highly potent and selective inhibitors of herpes simplex virus type 1 and varicella-zoster virus, with potential for clinical use against these infections (De Clercq & Walker, 1984).

Synthesis in Pharmaceutical and Explosive Industries : 4,6-dihydroxy-2-methylpyrimidine, a key precursor in pharmaceutical and explosive industries, can be economically produced without compromising product quality (Patil et al., 2008).

Development of New Ligands : Vinyl-substituted ligands and their electropolymerizable complexes with transition metals have potential applications in catalysis, fuel cells, and batteries (Potts et al., 1987).

Synthesis of Aminopyridines : Synthesis of 2-aminopyridines and 6-amino-5-vinylpyrimidin-4-(3H)-ones, based on DA/RDA reactions or Michael Addition on pyrimidine derivatives, shows diverse applications (Cobo et al., 1994).

Zukünftige Richtungen

While the specific future directions for 2,4-Dichloro-6-vinylpyrimidine are not mentioned in the retrieved papers, there is a general interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups into the pyrimidine ring is expected to enhance the binding affinity with receptor sites, which could be a potential area for future research .

Eigenschaften

IUPAC Name |

2,4-dichloro-6-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2/c1-2-4-3-5(7)10-6(8)9-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKTUCHXMMKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-vinylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)